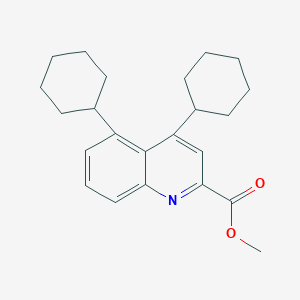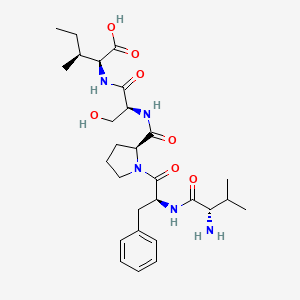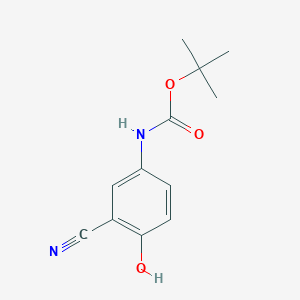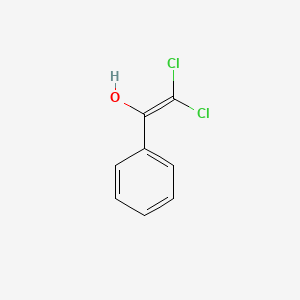![molecular formula C16H17N3O3S B14225356 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate CAS No. 820216-43-1](/img/structure/B14225356.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of o-nitrostyrenes and aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce amino-substituted indoles .
科学研究应用
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is unique due to its specific structure, which combines an indole ring with a pyridine-3-sulfonate group. This unique combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
属性
CAS 编号 |
820216-43-1 |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] pyridine-3-sulfonate |
InChI |
InChI=1S/C16H17N3O3S/c1-11(17)8-12-9-19-16-14(12)5-2-6-15(16)22-23(20,21)13-4-3-7-18-10-13/h2-7,9-11,19H,8,17H2,1H3/t11-/m1/s1 |
InChI 键 |
BXDGYFABVYIVAD-LLVKDONJSA-N |
手性 SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
规范 SMILES |
CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)


![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)

